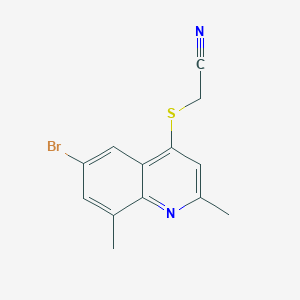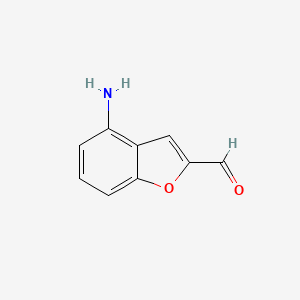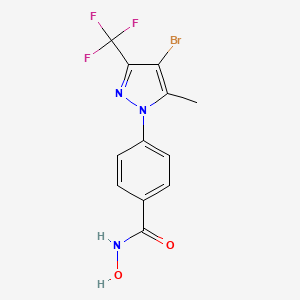
2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile: is a chemical compound with the molecular formula C13H10BrN2S . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and sulfur atoms in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 6-bromo-2,8-dimethylquinoline.
Thioether Formation: The 6-bromo-2,8-dimethylquinoline is reacted with a thiol compound, such as thiourea, under basic conditions to form the thioether linkage.
Acetonitrile Introduction: The resulting thioether is then reacted with a suitable nitrile source, such as acetonitrile, under acidic or basic conditions to introduce the acetonitrile group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.
類似化合物との比較
Similar Compounds
- 2-((6-Bromoquinolin-4-yl)thio)acetonitrile
- 2-((6-Chloro-2,8-dimethylquinolin-4-yl)thio)acetonitrile
- 2-((6-Bromo-2-methylquinolin-4-yl)thio)acetonitrile
Uniqueness
2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile is unique due to the presence of both bromine and sulfur atoms in its structure, which can impart distinct chemical reactivity and biological activity compared to its analogs. The dimethyl substitution on the quinoline ring also contributes to its unique properties, potentially affecting its solubility, stability, and interaction with biological targets.
特性
分子式 |
C13H11BrN2S |
|---|---|
分子量 |
307.21 g/mol |
IUPAC名 |
2-(6-bromo-2,8-dimethylquinolin-4-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C13H11BrN2S/c1-8-5-10(14)7-11-12(17-4-3-15)6-9(2)16-13(8)11/h5-7H,4H2,1-2H3 |
InChIキー |
FOTCOPYIPBECAC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C(C=C(N=C12)C)SCC#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793574.png)

![3-(Cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11793582.png)


![1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11793600.png)

![1-Bromo-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazin-8-amine](/img/structure/B11793626.png)


